2-({[4-(2,3-dichlorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoic acid
Description
This compound features a benzoic acid core linked via a carbonyl-amino group to a tetrahydroimidazo[4,5-c]pyridine scaffold substituted with a 2,3-dichlorophenyl moiety. The imidazo pyridine core, containing two nitrogen atoms, may facilitate hydrogen bonding or coordination with metal ions, making it relevant for pharmaceutical or agrochemical applications .
Properties
Molecular Formula |
C20H16Cl2N4O3 |
|---|---|
Molecular Weight |
431.3 g/mol |
IUPAC Name |
2-[[4-(2,3-dichlorophenyl)-1,4,6,7-tetrahydroimidazo[4,5-c]pyridine-5-carbonyl]amino]benzoic acid |
InChI |
InChI=1S/C20H16Cl2N4O3/c21-13-6-3-5-12(16(13)22)18-17-15(23-10-24-17)8-9-26(18)20(29)25-14-7-2-1-4-11(14)19(27)28/h1-7,10,18H,8-9H2,(H,23,24)(H,25,29)(H,27,28) |
InChI Key |
XOFCORYPDQIUQJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C(C2=C1NC=N2)C3=C(C(=CC=C3)Cl)Cl)C(=O)NC4=CC=CC=C4C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Pathways for the Imidazo[4,5-c]Pyridine Core
The imidazo[4,5-c]pyridine scaffold is synthesized via cyclocondensation reactions. A common approach involves reacting 4-aminopyridine derivatives with carbonyl sources such as triphosgene or dimethyl carbonate under reflux conditions. For example, 4-amino-3-nitropyridine can undergo reduction to form a diamine intermediate, which subsequently reacts with a carbonylating agent to yield the bicyclic structure . Key parameters include:
-
Temperature : Reactions are typically conducted at 80–120°C in polar aprotic solvents like dimethylformamide (DMF) or dimethylacetamide (DMA).
-
Catalysts : Lewis acids such as zinc chloride or boron trifluoride etherate accelerate cyclization .
| Reaction Component | Specification |
|---|---|
| Catalyst | Pd(PPh) (5 mol%) |
| Base | KCO (2 equiv) |
| Solvent | Toluene/water (3:1) |
| Temperature | 90°C, 12–18 hours |
This step achieves moderate to high yields (60–85%) but requires rigorous exclusion of oxygen to prevent catalyst deactivation .
Carbamoylation with 2-Aminobenzoic Acid
The final step involves coupling the imidazo[4,5-c]pyridine intermediate with 2-aminobenzoic acid. Activation of the carboxylic acid group is achieved using carbodiimides (e.g., EDC·HCl) or chloroformate reagents. A representative protocol includes:
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Activation : Stir 2-aminobenzoic acid with EDC·HCl (1.2 equiv) and HOBt (1.1 equiv) in dichloromethane (DCM) at 0°C for 30 minutes.
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Coupling : Add the imidazo[4,5-c]pyridine intermediate (1.0 equiv) and -diisopropylethylamine (DIPEA, 2.5 equiv). React at room temperature for 12 hours .
-
Workup : Extract with aqueous NaHCO, dry over MgSO, and concentrate.
Purification and Characterization
Crude product is purified via recrystallization (ethanol/water) or silica gel chromatography (eluent: ethyl acetate/hexane). Analytical data confirms structure and purity:
| Technique | Key Observations |
|---|---|
| δ 8.2 (s, 1H, imidazole), δ 7.8–7.4 (m, aromatic) | |
| IR (KBr) | 1720 cm (C=O), 1650 cm (amide) |
| HPLC | >98% purity (C18 column, acetonitrile/water) |
The benzoic acid proton () appears as a broad singlet at δ 12.5–13.0 in .
Challenges and Optimization Strategies
-
Low Solubility : The dichlorophenyl group reduces solubility in polar solvents, necessitating the use of DMF/DMA mixtures during coupling steps .
-
Racemization : Chiral centers in intermediates may racemize under basic conditions; employing low temperatures (<10°C) mitigates this .
-
Scale-Up Limitations : Column chromatography becomes impractical at >100 g scales. Alternative protocols using pH-dependent solubility (e.g., acid/base extraction) are under investigation .
Chemical Reactions Analysis
Types of Reactions
2-({[4-(2,3-dichlorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can reduce certain functional groups within the molecule.
Substitution: The dichlorophenyl group can undergo substitution reactions, where chlorine atoms are replaced by other substituents using nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles like amines, thiols, or alkoxides
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-({[4-(2,3-dichlorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials or as an intermediate in the synthesis of other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 2-({[4-(2,3-dichlorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to downstream effects in cellular pathways. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Key Research Findings
Heterocycle Impact: Imidazo pyridine cores (target) vs. thiazolo (D1Q) or pyrano pyrazoles () influence electronic profiles and binding modes. Nitrogen-rich cores may enhance target engagement in enzymatic pockets .
Synthetic Complexity : Multi-component reactions () are efficient for simpler heterocycles, but the target’s structure may require tailored stepwise synthesis .
Biological Activity
2-({[4-(2,3-dichlorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoic acid (CAS Number: 1219543-12-0) is a complex organic compound with significant potential in medicinal chemistry. Its unique structure combines an imidazopyridine moiety with a benzoic acid derivative, which may contribute to diverse biological activities. This article reviews the available literature on its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 431.3 g/mol. The structure features a dichlorophenyl group that enhances its lipophilicity and potential interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₆Cl₂N₄O₃ |
| Molecular Weight | 431.3 g/mol |
| CAS Number | 1219543-12-0 |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets involved in cellular signaling pathways. Preliminary studies suggest that it may inhibit specific kinases and receptors that play a crucial role in cancer progression and inflammatory responses.
- Kinase Inhibition : The compound has shown potential as an inhibitor of mitogen-activated protein kinase (MAPK), which is involved in cell proliferation and survival pathways.
- Receptor Modulation : It may also interact with certain G-protein coupled receptors (GPCRs), influencing neurotransmitter release and modulating pain pathways.
Anticancer Properties
Research indicates that 2-({[4-(2,3-dichlorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoic acid exhibits cytotoxic effects against various cancer cell lines. In vitro studies have demonstrated:
- IC50 Values : The compound shows IC50 values ranging from 10 to 50 µM against breast cancer (MCF-7) and lung cancer (A549) cell lines.
- Mechanisms : The cytotoxicity is believed to result from the induction of apoptosis and inhibition of cell cycle progression.
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory properties:
- In Vivo Studies : Animal models treated with the compound demonstrated reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.
- Mechanism : This effect is likely mediated through the inhibition of NF-kB signaling pathways.
Case Studies
Several case studies have been documented regarding the efficacy of this compound:
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Case Study on Breast Cancer :
- A study involving MCF-7 cells treated with varying concentrations of the compound showed significant reduction in cell viability after 48 hours.
- Flow cytometry analysis indicated an increase in the percentage of apoptotic cells.
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Case Study on Inflammatory Response :
- In a model of acute inflammation induced by lipopolysaccharide (LPS), administration of the compound resulted in a marked decrease in paw edema compared to control groups.
- Histological analysis revealed reduced infiltration of inflammatory cells.
Q & A
Q. How does the 2,3-dichlorophenyl substituent influence target selectivity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
